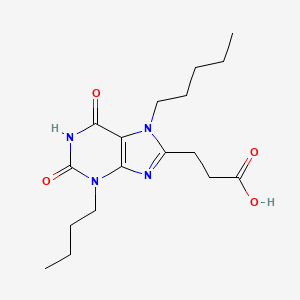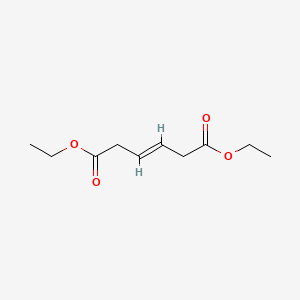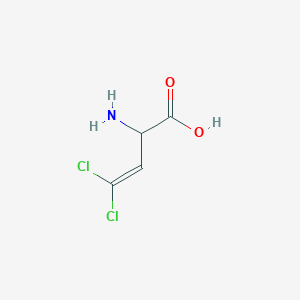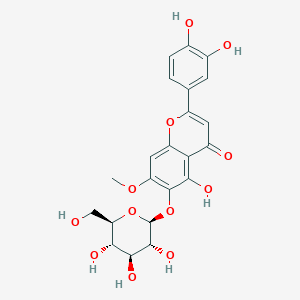
2-amino-3-(4-ethylphenyl)propanoic Acid
Descripción general
Descripción
2-amino-3-(4-ethylphenyl)propanoic Acid, also known by its CAS Number 117391-52-3, is a unique chemical compound. It has an empirical formula of C11H15NO2 and a molecular weight of 193.24 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)CC(N)C(C=C1)=CC=C1CC . This indicates the presence of an amine group (N), a carboxylic acid group (O=C(O)), and an ethylphenyl group (C=C1)=CC=C1CC) in the molecule. Physical And Chemical Properties Analysis
This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Modification
- 2-Amino-3-(4-ethylphenyl)propanoic acid and its derivatives have been explored in the synthesis of various compounds. For example, enantiomers and N-protected derivatives of similar compounds have been synthesized and modified for further chemical applications, demonstrating the versatility of these amino acids in synthetic chemistry (Solymár, Kanerva, & Fülöp, 2004).
Crystal Packing and Molecular Interactions
- The study of molecular interactions and crystal packing of compounds similar to this compound has provided insights into the structural characteristics and bonding behaviors of such molecules, which is crucial for understanding their potential applications in materials science (Zhang, Wu, & Zhang, 2011).
Polymer Modification
- This compound has also found applications in the modification of polymers. For instance, poly vinyl alcohol/acrylic acid hydrogels have been modified using derivatives of this compound. These modifications have led to improved thermal stability and potential applications in the medical field (Aly & El-Mohdy, 2015).
Pharmacology and Drug Development
- In pharmacology, derivatives of this compound have been used in the synthesis of compounds with high affinity binding to specific receptor sites. This highlights its importance in drug development and the study of brain function and diseases (Zhao, Rouzbeh, Hansen, & Clausen, 2020).
Biocatalysis and Enantioselectivity
- The compound and its related structures have been used in biocatalytic processes, demonstrating their utility in the production of enantiopure compounds which are vital in drug research (Li, Wang, Huang, Zou, & Zheng, 2013).
Synthesis of Other Medicinal Compounds
- Additionally, this compound derivatives have been involved in the synthesis of various medicinal compounds, indicating their broad utility in pharmaceutical synthesis (Huansheng, 2013).
Recent Scientific Research Applications of this compound
Anti-Inflammatory Activities
- Recent studies have identified new phenolic compounds related to this compound, which demonstrate inhibitory effects on inflammation. These compounds, isolated from the leaves of Eucommia ulmoides Oliv., have shown modest inhibitory activities against LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).
Molecular Docking and Biological Potentials
- Derivatives of compounds similar to this compound have been synthesized and characterized for their biological potentials, including antioxidant, antiulcer, and anti-inflammatory activities. Molecular docking analyses suggest these compounds can engage in interactions with various enzymes, indicating their significance in pharmaceutical research (Borik & Hussein, 2021).
Reactivity Studies
- Recent research has also explored the reactivity of compounds structurally related to this compound. Such studies provide insights into the synthesis of novel compounds and their potential applications in various fields, including medicinal chemistry and material sciences (Asadi et al., 2021).
Catalysis and Green Chemistry
- Amino-acid-based organic–inorganic heteropolyoxometalates, related to this compound, have been used in catalysis for the selective oxidation of primary alcohols to carboxylic acids, offering a green route for chemical synthesis (Liu et al., 2021).
Structural Studies and Hydrogen Bonding
- The study of hydrogen bonding and polymorphism in amino alcohol salts, related to this compound, has provided valuable insights into molecular interactions and structural diversity, contributing to the understanding of crystallography and material science (Podjed & Modec, 2022).
Safety and Hazards
While specific safety data for 2-amino-3-(4-ethylphenyl)propanoic Acid is not available, general safety measures should be taken while handling it. This includes avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
2-amino-3-(4-ethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKDBHFQJATNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[5-(4-Chloro-2-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1637371.png)
![(21Z)-12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1637379.png)




![Propanoic acid, 2-[4-(4-methylphenoxy)phenoxy]-](/img/structure/B1637394.png)


